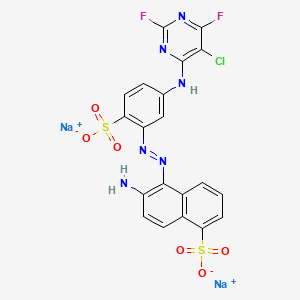
6-Amino-5-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulphophenyl)azo)naphthalene-1-sulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo linkage, which is a functional group consisting of a nitrogen-nitrogen double bond. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-amino-2-sulphophenylamine. This involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-1-naphthalenesulphonic acid under alkaline conditions to form the azo compound.
Substitution Reaction: The final step involves the substitution of the hydrogen atoms on the pyrimidine ring with chlorine and fluorine atoms to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like chlorine gas for halogenation and sulfuric acid for sulfonation.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
6-Amino-5-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage and aromatic rings. The azo group can participate in various chemical reactions, altering the compound’s properties and interactions. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and structure.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-4-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid
- 5-Amino-4-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid
Uniqueness
The unique combination of the azo linkage, pyrimidine ring, and sulfonic acid groups in 6-Amino-5-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid, sodium salt imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring stable, vibrant dyes and pigments.
Propiedades
Número CAS |
83399-73-9 |
|---|---|
Fórmula molecular |
C20H11ClF2N6Na2O6S2 |
Peso molecular |
614.9 g/mol |
Nombre IUPAC |
disodium;6-amino-5-[[5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13ClF2N6O6S2.2Na/c21-16-18(22)26-20(23)27-19(16)25-9-4-7-15(37(33,34)35)13(8-9)28-29-17-11-2-1-3-14(36(30,31)32)10(11)5-6-12(17)24;;/h1-8H,24H2,(H,25,26,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clave InChI |
CSEOEPYWKDTBAZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=NC3=C(C=CC(=C3)NC4=C(C(=NC(=N4)F)F)Cl)S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


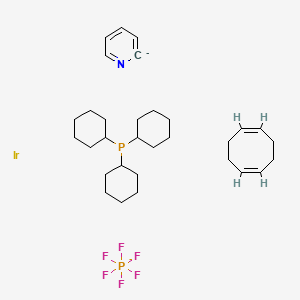
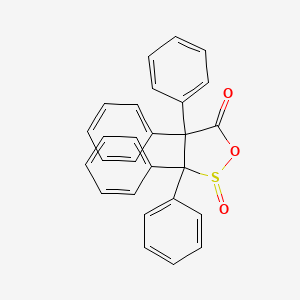
![3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B13788798.png)
![3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13788802.png)
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13788805.png)
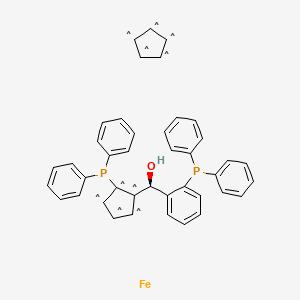
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788813.png)
![Dispiro[5.1.5.1]tetradecane-7,14-dione](/img/structure/B13788821.png)
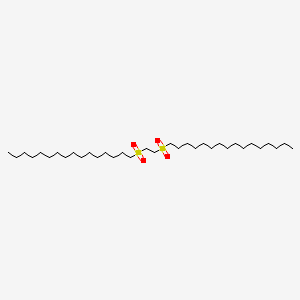
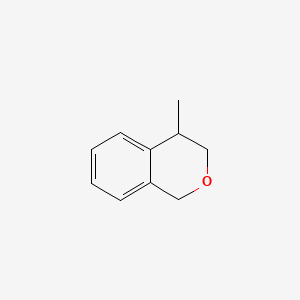
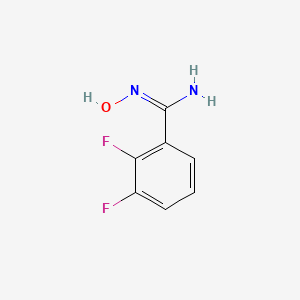
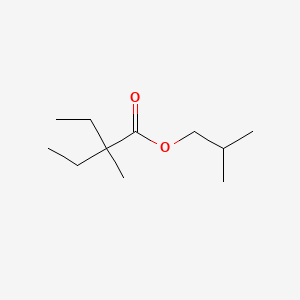
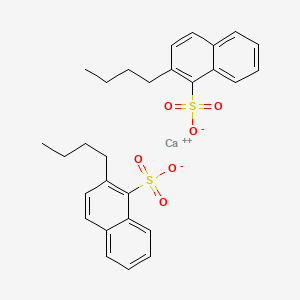
![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)
